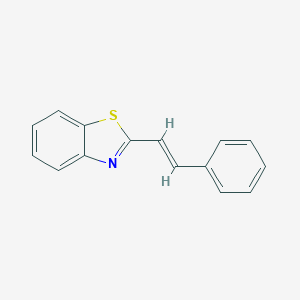
2-Styrylbenzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Styrylbenzothiazole (STB) is a heterocyclic compound that has gained significant attention in recent years due to its various applications in scientific research. This compound has a unique structure that makes it an ideal candidate for various biological and chemical studies. STB is used as a fluorescent probe, a catalyst, and a precursor for the synthesis of various compounds.
作用機序
The mechanism of action of 2-Styrylbenzothiazole is not fully understood, but it is believed to involve the interaction of 2-Styrylbenzothiazole with biological molecules, such as proteins and nucleic acids. 2-Styrylbenzothiazole has a unique structure that allows it to interact with these molecules, which can lead to changes in their structure and function.
Biochemical and Physiological Effects:
2-Styrylbenzothiazole has various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, its ability to induce apoptosis, and its ability to inhibit the activity of various enzymes, such as acetylcholinesterase. 2-Styrylbenzothiazole has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
実験室実験の利点と制限
The advantages of using 2-Styrylbenzothiazole in lab experiments include its ease of synthesis, its fluorescent properties, and its ability to interact with biological molecules. However, there are also limitations to using 2-Styrylbenzothiazole in lab experiments, including its potential toxicity and its limited solubility in water.
将来の方向性
There are various future directions for the research of 2-Styrylbenzothiazole, including its use as a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-Styrylbenzothiazole can also be further studied for its potential as a fluorescent probe for the detection of various biological molecules. Additionally, the synthesis of new derivatives of 2-Styrylbenzothiazole can be explored for their potential biological and chemical applications.
Conclusion:
In conclusion, 2-Styrylbenzothiazole is a heterocyclic compound that has various scientific research applications, including its use as a fluorescent probe, a catalyst, and a precursor for the synthesis of various compounds. 2-Styrylbenzothiazole has various biochemical and physiological effects, and it has potential as a therapeutic agent for the treatment of various diseases. The synthesis of 2-Styrylbenzothiazole can be achieved through various methods, and its limitations in lab experiments should be considered. Further research on 2-Styrylbenzothiazole and its derivatives can lead to new discoveries in the field of biological and chemical sciences.
合成法
The synthesis of 2-Styrylbenzothiazole can be achieved through various methods, including the condensation of 2-aminobenzothiazole with cinnamaldehyde, the reaction of 2-chlorobenzothiazole with acetylene, and the reaction of 2-aminobenzothiazole with cinnamoyl chloride. The most commonly used method for the synthesis of 2-Styrylbenzothiazole is the condensation of 2-aminobenzothiazole with cinnamaldehyde. This method involves the reaction of 2-aminobenzothiazole with cinnamaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, to yield 2-Styrylbenzothiazole.
科学的研究の応用
2-Styrylbenzothiazole has various scientific research applications, including its use as a fluorescent probe for the detection of various biological molecules, such as proteins, nucleic acids, and carbohydrates. 2-Styrylbenzothiazole is also used as a catalyst for various chemical reactions, including the Suzuki-Miyaura coupling reaction and the Heck reaction. 2-Styrylbenzothiazole is also used as a precursor for the synthesis of various compounds, including benzothiazole derivatives, which have various biological and chemical applications.
特性
CAS番号 |
1483-30-3 |
|---|---|
製品名 |
2-Styrylbenzothiazole |
分子式 |
C15H11NS |
分子量 |
237.32 g/mol |
IUPAC名 |
2-[(E)-2-phenylethenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C15H11NS/c1-2-6-12(7-3-1)10-11-15-16-13-8-4-5-9-14(13)17-15/h1-11H/b11-10+ |
InChIキー |
LCIISWPXOZNVIG-ZHACJKMWSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2 |
SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2 |
正規SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2 |
その他のCAS番号 |
1483-30-3 |
同義語 |
2-styrylbenzothiazole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B224341.png)

![Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B224347.png)
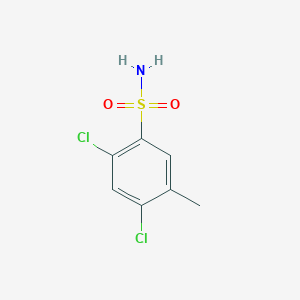

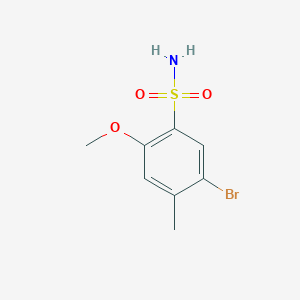

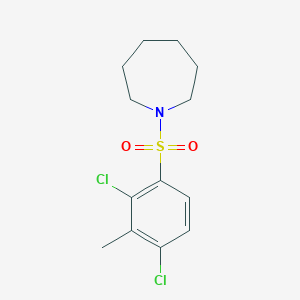
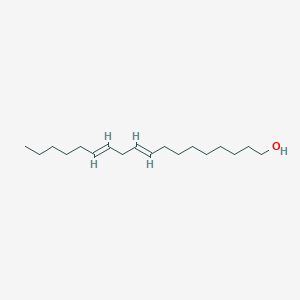
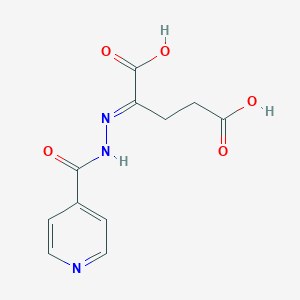


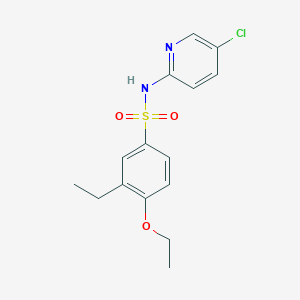
![(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine](/img/structure/B224489.png)